

An In-depth Technical Guide to the Chemical Structure of N1-Methylpseudouridine

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Compound of Interest

Compound Name: *N1-Methylsulfonyl pseudouridine*

Cat. No.: *B15586202*

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Introduction

N1-Methylpseudouridine (m1 Ψ) is a modified pyrimidine nucleoside that has garnered significant attention in the fields of biochemistry and drug development, most notably for its critical role in the formulation of mRNA-based vaccines and therapeutics. As the N1-methylated derivative of pseudouridine, m1 Ψ exhibits unique chemical and biological properties that enhance the stability and translational efficacy of mRNA while mitigating innate immune responses. This technical guide provides a comprehensive overview of the chemical structure of N1-Methylpseudouridine, including quantitative structural data, detailed experimental protocols for its synthesis and characterization, and visualizations of its role in biological pathways.

It is important to note that the user's original query referred to "**N1-Methylsulfonyl pseudouridine**." However, the preponderance of scientific literature and available data points to "N1-Methylpseudouridine" as the relevant and widely studied compound in this context. This guide will focus on the latter, addressing the likely intended subject of the query.

Chemical Structure and Identification

N1-Methylpseudouridine is an isomer of uridine where the uracil base is attached to the ribose sugar via a C5-C1' glycosidic bond, instead of the typical N1-C1' bond. The "N1-Methyl"

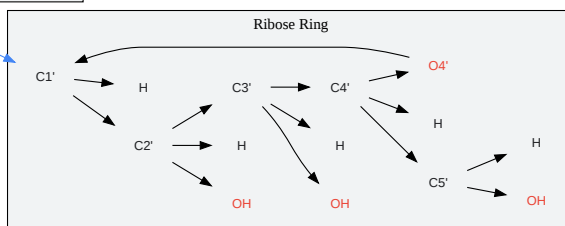
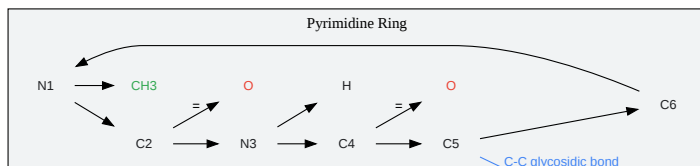
designation indicates the presence of a methyl group on the nitrogen at the first position of the uracil ring.

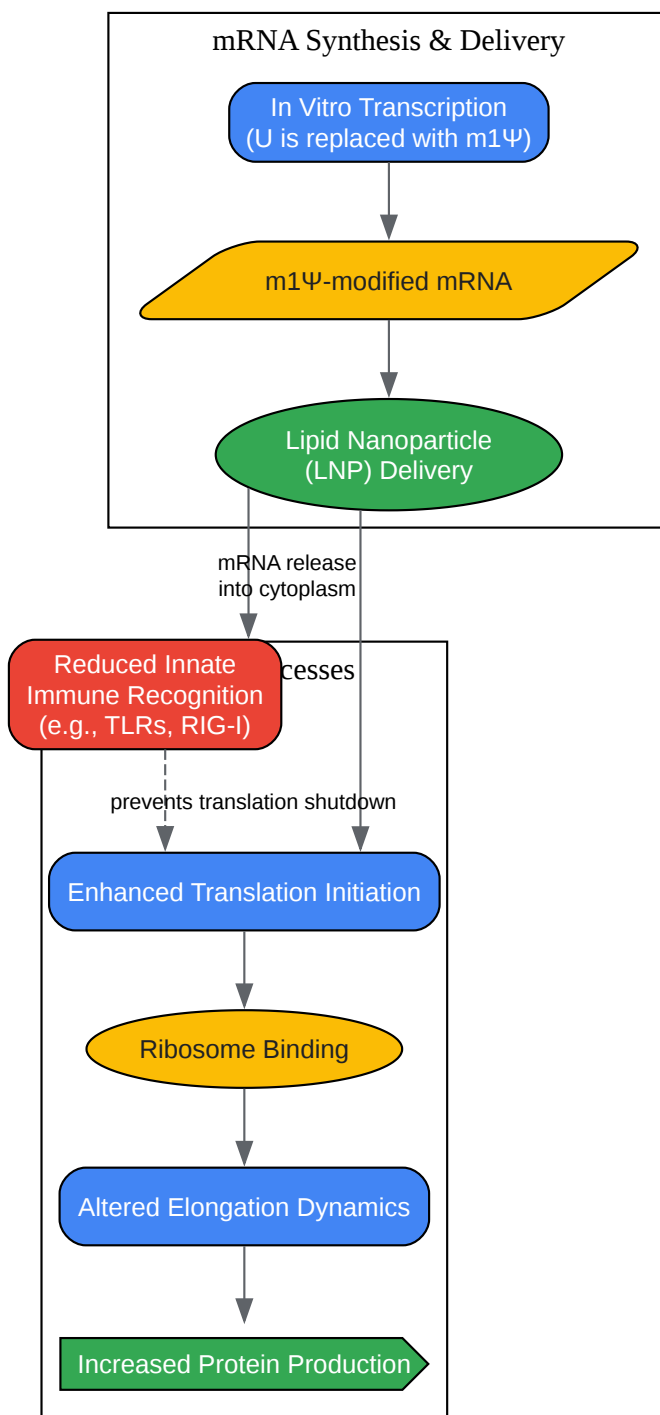
Below is a summary of the key chemical identifiers for N1-Methylpseudouridine.

Property	Value	Citation(s)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₆	[1]
Molecular Weight	258.23 g/mol	[1]
IUPAC Name	5-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione	[1]
SMILES	<chem>Cn1cc([C@H]2--INVALID-LINK--O2)O">C@@(HO)c(=O)[nH]c1=O</chem>	
InChI Key	UVBYMVOUBXYSFV-XUTVFYLZSA-N	
CAS Number	13860-38-3	[1]

Visualization of Chemical Structure

The following diagram illustrates the two-dimensional chemical structure of N1-Methylpseudouridine.





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References

- 1. N1-Methylpseudouridine - Wikipedia [en.wikipedia.org]
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